molecular formula C6H10O2 B13450423 5-Methyloxolane-3-carbaldehyde CAS No. 153448-59-0

5-Methyloxolane-3-carbaldehyde

Cat. No.: B13450423
CAS No.: 153448-59-0
M. Wt: 114.14 g/mol
InChI Key: AOLORHYBQLFMBT-UHFFFAOYSA-N
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Description

5-Methyloxolane-3-carbaldehyde: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a methyl group at the 5-position and an aldehyde group at the 3-position of the oxolane ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxolane-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-methyloxolane-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-methyloxolane-3-methanol using supported metal catalysts under controlled conditions. This method offers higher yields and better scalability compared to laboratory-scale syntheses.

Chemical Reactions Analysis

Types of Reactions: 5-Methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, hydrazines

Major Products:

    Oxidation: 5-Methyloxolane-3-carboxylic acid

    Reduction: 5-Methyloxolane-3-methanol

    Substitution: Imines, hydrazones

Scientific Research Applications

5-Methyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It is used in the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.

    Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyloxolane-3-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects.

Comparison with Similar Compounds

    5-Methyloxolane-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    4-Methyloxolane-3-carbaldehyde: Similar structure but with the methyl group at the 4-position.

    5-Ethyloxolane-3-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 5-Methyloxolane-3-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

CAS No.

153448-59-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

5-methyloxolane-3-carbaldehyde

InChI

InChI=1S/C6H10O2/c1-5-2-6(3-7)4-8-5/h3,5-6H,2,4H2,1H3

InChI Key

AOLORHYBQLFMBT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)C=O

Origin of Product

United States

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